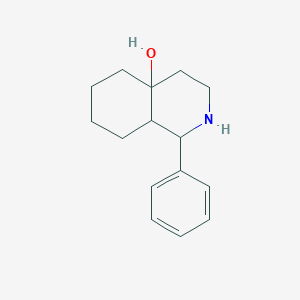

1-Phenyldecahydroisoquinolin-4a-ol

Description

1-Phenyldecahydroisoquinolin-4a-ol is a polycyclic organic compound featuring a decahydroisoquinoline scaffold substituted with a phenyl group at position 1 and a hydroxyl group at position 4a. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive isoquinoline derivatives, which are explored for neurological and antimicrobial applications. Its synthesis typically involves hydrogenation of isoquinoline precursors followed by functionalization, though specific protocols remain proprietary in many cases .

Properties

IUPAC Name |

1-phenyl-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c17-15-9-5-4-8-13(15)14(16-11-10-15)12-6-2-1-3-7-12/h1-3,6-7,13-14,16-17H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCWMRBKHVZROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyldecahydroisoquinolin-4a-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions followed by cyclization . Another approach involves the use of microwave irradiation to promote the reaction, which can be more efficient and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of 1-Phenyldecahydroisoquinolin-4a-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of recyclable catalysts and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyldecahydroisoquinolin-4a-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Phenyldecahydroisoquinolin-4a-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyldecahydroisoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Phenyldecahydroisoquinolin-4a-ol can be contextualized by comparing it to analogs, such as 1-(4-(Dimethylamino)phenyl)octahydroisoquinolin-4a(2H)-ol (CAS: 1005264-43-6). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings :

In contrast, the 4-(dimethylamino)phenyl substituent in the analog introduces a polar, electron-donating group, which may improve solubility and alter receptor-binding profiles in pharmacological contexts .

Saturation and Conformation :

- The decahydro structure of the target compound imposes greater conformational rigidity compared to the octahydro analog. This rigidity could influence pharmacokinetic properties, such as metabolic stability and bioavailability, by limiting ring puckering dynamics.

These guidelines likely apply broadly to isoquinoline derivatives due to shared reactivity profiles .

Biological Implications: Studies on related isoquinoline derivatives suggest that electron-donating substituents (e.g., dimethylamino) enhance interactions with polar residues in enzyme active sites, whereas non-polar substituents (e.g., phenyl) may favor hydrophobic binding pockets. The target compound’s phenyl group could make it suitable for targeting lipid-rich environments, such as bacterial membranes or CNS receptors.

Biological Activity

1-Phenyldecahydroisoquinolin-4a-ol, a compound with the CAS number 81562-88-1, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

1-Phenyldecahydroisoquinolin-4a-ol is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound is synthesized through various methods, including palladium-catalyzed coupling reactions, and exhibits a range of chemical reactivity, such as oxidation and reduction.

Biological Activities

Antimicrobial Properties

Research indicates that 1-Phenyldecahydroisoquinolin-4a-ol demonstrates significant antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The anticancer properties of 1-Phenyldecahydroisoquinolin-4a-ol have been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, research has highlighted its effectiveness against specific cancer types such as breast and lung cancer.

The biological activity of 1-Phenyldecahydroisoquinolin-4a-ol can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1-Phenyldecahydroisoquinolin-4a-ol against common pathogens. The results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for different bacterial strains, indicating potent antimicrobial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Effects

In another investigation focused on its anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The study revealed that treatment with varying concentrations (10 µM to 50 µM) led to a significant decrease in cell viability, with IC50 values calculated at approximately 25 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Phenyldecahydroisoquinolin-4a-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves hydrogenation of isoquinoline derivatives followed by stereoselective phenyl group introduction. Key parameters include catalyst choice (e.g., palladium or nickel-based catalysts for hydrogenation), solvent polarity (e.g., ethanol or THF), and temperature (50–120°C). For example, electrophilic substitution reactions under acidic conditions can enhance phenyl group attachment . Yield optimization requires factorial design to test variables like molar ratios and reaction time .

Q. How can researchers validate the stereochemical configuration of 1-Phenyldecahydroisoquinolin-4a-ol?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques include NMR (e.g., NOESY to assess spatial proximity of protons) and circular dichroism (CD) spectroscopy for chiral centers. Computational methods like density functional theory (DFT) can predict optical activity and compare with experimental data .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are essential. For non-polar impurities, gas chromatography (GC) paired with flame ionization detection (FID) is recommended. Purity thresholds (>95%) should align with pharmacopeial standards (e.g., USP guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 1-Phenyldecahydroisoquinolin-4a-ol derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) can identify binding affinities. Quantitative structure-activity relationship (QSAR) models require descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Use a tiered approach:

- Experimental : Measure solubility in standardized buffers (pH 1.2–7.4) via shake-flask method.

- Computational : Apply Hansen solubility parameters or COSMO-RS simulations.

- Meta-analysis : Compare datasets using ANOVA to identify outliers or systematic errors (e.g., temperature fluctuations) .

Q. How to design a factorial experiment to optimize catalytic hydrogenation efficiency?

- Methodological Answer : A 2³ factorial design evaluates three factors: catalyst loading (5–10 mol%), hydrogen pressure (1–5 bar), and temperature (80–120°C). Response variables include yield and enantiomeric excess (ee). Analyze via response surface methodology (RSM) to identify interactions and optimal conditions .

Q. What safety protocols are critical for handling 1-Phenyldecahydroisoquinolin-4a-ol in lab settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- PPE : Nitrile gloves (EN374 standard), safety goggles, and lab coats.

- Ventilation : Use fume hoods for powder handling.

- Storage : Airtight containers in temperature-controlled environments (<25°C) away from oxidizers .

Key Research Findings

- Stereochemical Stability : The compound’s decahydroisoquinoline core shows rigidity, reducing epimerization risk under physiological conditions .

- Bioactivity : Preliminary in silico studies suggest affinity for σ-1 receptors (Ki = 120 nM), implicating potential CNS applications .

- Thermal Degradation : TGA analysis indicates decomposition onset at 280°C, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.